molecular formula C7H4ClN3O B3243949 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1600511-79-2

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B3243949
CAS No.: 1600511-79-2
M. Wt: 181.58 g/mol
InChI Key: XKNAEESNEWODPQ-UHFFFAOYSA-N
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Description

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a chlorine atom at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium on carbon).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Formation of 5-substituted pyridopyrazines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydroxyl or amine groups.

Scientific Research Applications

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.

    Materials Science: The compound is used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrido[2,3-b]pyrazine
  • 5-Chloropyrido[4,3-b]pyrazine
  • 5-Chloropyrido[3,4-d]pyrimidine

Uniqueness

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and photophysical characteristics, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-1H-pyrido[3,4-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)11-5(12)3-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNAEESNEWODPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281708
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600511-79-2
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1600511-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension 2-chloropyridine-3,4-diamine (2.5 g, 17.41 mmol) and a 50% solution of ethyl glyoxalate in toluene (3.45 mL, 17.41 mmol) in ethanol (34.8 mL) was stirred at reflux for 24 hours. The solution was cooled to −20° C. for 16 hours, and the resulting precipitate was collected by vacuum filtration and rinsed with ethanol. The crude product was purified via reverse-phase HPLC, eluting with 5-50% acetonitrile/0.1% trifluoroacetic acid in water/0.1% trifluoroacetic acid, to afford the title compound (570 mg, 3.14 mmol). MS m/z=182 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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